MK-571-d6 Sodium Salt
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Overview
Description
MK-571-d6 Sodium Salt is a biochemical compound primarily used in scientific research. It is a deuterated form of MK-571, which is a potent and selective leukotriene D4 receptor antagonist and an inhibitor of multidrug resistance-associated proteins. The molecular formula of this compound is C26H20D6ClN2O3S2•Na, and it has a molecular weight of 543.11 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-571-d6 Sodium Salt involves several steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in a powder form and stored under desiccated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MK-571-d6 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
MK-571-d6 Sodium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of leukotriene receptor antagonists.
Biology: Employed in cell biology to investigate the role of leukotriene receptors in various cellular processes.
Medicine: Utilized in pharmacological studies to understand the mechanisms of drug resistance and to develop new therapeutic agents.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
MK-571-d6 Sodium Salt exerts its effects by selectively blocking the leukotriene D4 receptor, preventing the binding of leukotriene D4. This inhibition disrupts the signaling pathways mediated by leukotriene D4, which are involved in inflammatory responses. Additionally, this compound inhibits multidrug resistance-associated proteins, thereby affecting the efflux of various substrates, including drugs and toxins .
Comparison with Similar Compounds
Similar Compounds
MK-571 Sodium Salt: The non-deuterated form of MK-571-d6 Sodium Salt, with similar biological activities but different isotopic composition.
L-660711 Sodium Salt: Another leukotriene receptor antagonist with similar properties but different structural features.
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in research applications. The incorporation of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it a valuable tool in various scientific studies .
Properties
IUPAC Name |
sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/i1D3,2D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAYQOBPAXEYLI-TXHXQZCNSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-])C([2H])([2H])[2H].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN2NaO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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